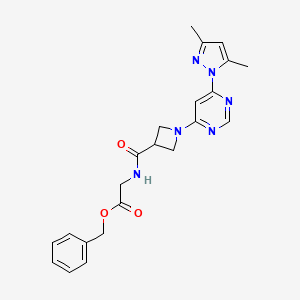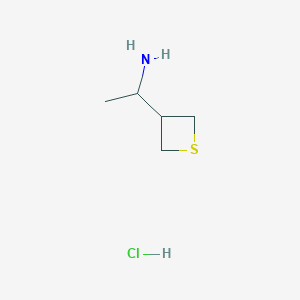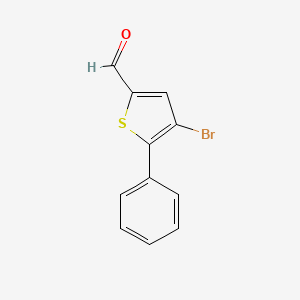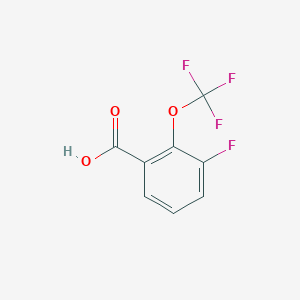![molecular formula C13H20N2 B2369119 4-[(2-Methylpiperidin-1-yl)methyl]aniline CAS No. 29180-40-3](/img/structure/B2369119.png)
4-[(2-Methylpiperidin-1-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-Methylpiperidin-1-yl)methyl]aniline” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 . It is used for research purposes and is a specialty product for proteomics research .
Synthesis Analysis
Piperidines, such as “4-[(2-Methylpiperidin-1-yl)methyl]aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The InChI code for “4-[(2-Methylpiperidin-1-yl)methyl]aniline” is 1S/C13H20N2/c1-11-4-2-3-9-14(11)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10,14H2,1H3 . This indicates the presence of a piperidine ring substituted at the 1-position with a benzoyl group .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Physical And Chemical Properties Analysis
“4-[(2-Methylpiperidin-1-yl)methyl]aniline” is a solid substance . It has a predicted melting point of 99.65° C and a predicted boiling point of 316.8° C at 760 mmHg . The predicted density is 1.0 g/cm^3 , and the refractive index is n 20D 1.57 .
科学的研究の応用
Medicinal Chemistry and Drug Development
MPPA’s structural features make it interesting for medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its substituents, they can create analogs with improved pharmacological properties. For instance, MPPA derivatives might target specific receptors or enzymes involved in diseases like cancer, neurodegenerative disorders, or infectious diseases .
Organic Synthesis and Catalysts
MPPA can serve as a building block in organic synthesis. Chemists use it to construct more complex molecules. Additionally, MPPA derivatives may act as catalysts in various reactions. Researchers investigate their catalytic activity in transformations such as C–C bond formation, oxidation, or reduction .
Materials Science and Polymer Chemistry
MPPA derivatives find applications in materials science. They can be incorporated into polymers, coatings, or films. These modified materials may exhibit enhanced mechanical properties, adhesion, or stability. Researchers study MPPA-based polymers for use in drug delivery systems, sensors, or protective coatings .
Photoluminescent Materials
Certain MPPA derivatives exhibit photoluminescence properties. These compounds emit light when excited by UV radiation. Researchers explore their potential as fluorescent probes, sensors, or imaging agents. For example, MPPA-based materials could be used in biological imaging or environmental monitoring.
Corrosion Inhibition
MPPA derivatives may act as corrosion inhibitors for metals. When added to coatings or solutions, they protect metal surfaces from degradation due to oxidation or chemical reactions. Researchers investigate their effectiveness in preventing corrosion in industrial applications .
Agrochemicals and Pesticides
MPPA analogs could play a role in agrochemicals. Researchers study their insecticidal or fungicidal properties. By understanding their mode of action, they aim to develop environmentally friendly pesticides or crop protection agents .
特性
IUPAC Name |
4-[(2-methylpiperidin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-9-15(11)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNSSUGFLMSCJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpiperidin-1-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)

![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2369047.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide](/img/structure/B2369055.png)


